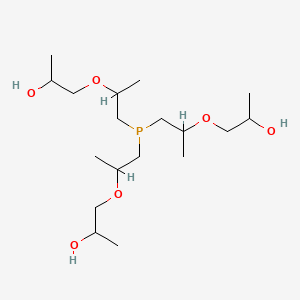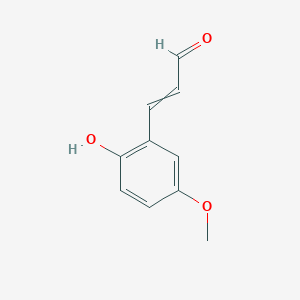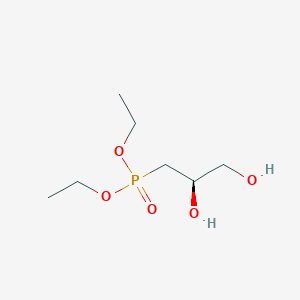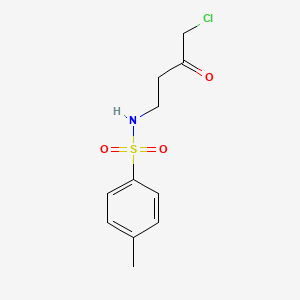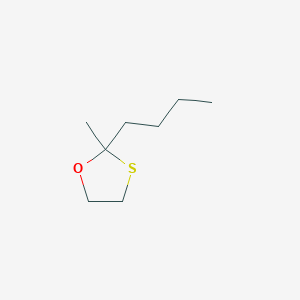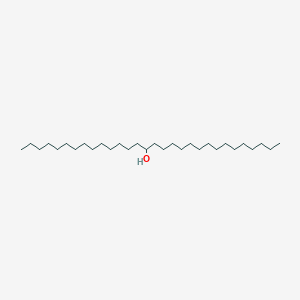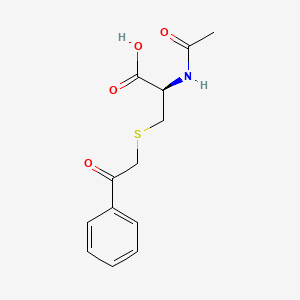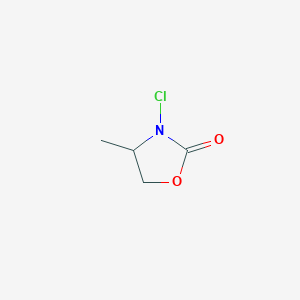![molecular formula C22H18S B14697103 Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris- CAS No. 29167-36-0](/img/structure/B14697103.png)
Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris-: is a complex organic compound with a unique structure that includes three benzene rings connected by a central carbon atom, which is further bonded to a propynylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- typically involves the reaction of benzene derivatives with propynylthio compounds under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between benzene and a propynylthio compound, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions: Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.
科学的研究の応用
Chemistry: In chemistry, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of biochemical pathways and the development of new drugs. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- may be investigated for its potential as a pharmaceutical agent. Its unique chemical properties could lead to the development of new treatments for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.
作用機序
The mechanism of action of Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- involves its interaction with specific molecular targets and pathways. The propynylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
- Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-
- Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris-
- Benzene, 1,1’,1’'-(1-ethanyl-2-ylidene)tris-
Comparison: Compared to these similar compounds, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- is unique due to the presence of the propynylthio group. This group imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. These unique properties make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
29167-36-0 |
|---|---|
分子式 |
C22H18S |
分子量 |
314.4 g/mol |
IUPAC名 |
[diphenyl(prop-2-ynylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C22H18S/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2 |
InChIキー |
HKLNZDKXPFVFED-UHFFFAOYSA-N |
正規SMILES |
C#CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
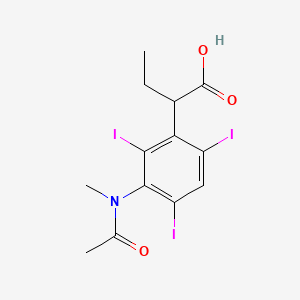
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
